5-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O/c1-17(2)25-12-10-24(11-13-25)7-3-4-14-27-18-5-8-26(9-6-18)20-19(21)15-22-16-23-20/h15-18H,5-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIPTBSZGRBKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, piperidine moieties, and a propan-2-yl substituent on the piperazine. This structural diversity contributes to its interaction with various biological targets.
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Inhibition of Enzymatic Activity :
- Research indicates that similar compounds with piperazine and pyrimidine structures often exhibit inhibitory effects on key enzymes involved in disease pathways, such as tyrosinase and phospholipase A2. For instance, derivatives of piperazine have shown competitive inhibition against tyrosinase in melanoma cells, suggesting potential applications in skin disorders .
- Antimicrobial Properties :
- Antiviral Activity :
Biological Activity Data
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Tyrosinase Inhibition | Competitive | |
| Antimicrobial (Bacterial) | Varies (μM range) | |
| Antiviral (HIV) | Low nanomolar | |
| Phospholipase A2 Inhibition | < 1 mM |
Case Studies
-
Antimicrobial Efficacy :
- A study synthesized various piperidine derivatives and evaluated their antimicrobial activity against Xanthomonas axonopodis and Ralstonia solanacearum. Results showed that some derivatives significantly inhibited bacterial growth, supporting the hypothesis that structural modifications can enhance efficacy against pathogens .
- Antiviral Research :
- Tyrosinase Inhibition Study :
Scientific Research Applications
Cancer Therapy
One of the primary applications of 5-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is in cancer treatment. Research indicates that compounds with similar pyrimidine scaffolds can inhibit key enzymes involved in tumor growth and proliferation.
Case Study:
In a study published in Molecular Cancer Therapeutics, derivatives of pyrimidine were shown to effectively inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis . The structural modifications, including the addition of the piperazine moiety, enhance the binding affinity to these targets.
Neurological Disorders
This compound also shows promise in the treatment of neurological disorders. The piperazine and piperidine components suggest potential activity at neurotransmitter receptors, which could be beneficial for conditions such as depression and anxiety.
Case Study:
A review article highlighted the role of similar compounds in modulating serotonin and dopamine pathways, leading to improved outcomes in preclinical models of anxiety . The structural features of 5-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine may allow it to interact with these pathways effectively.
Data Tables
| Application Area | Mechanism | Reference |
|---|---|---|
| Cancer Therapy | Inhibition of kinase activity | |
| Neurological Disorders | Modulation of neurotransmitter systems |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds within this class exhibit favorable absorption and distribution characteristics, although further studies are needed to fully elucidate their metabolic pathways and potential toxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS: 2549005-37-8)
- Core Structure : Tetrahydroquinazoline (vs. pyrimidine in the target compound).
- Key Differences :
- The tetrahydroquinazoline core introduces additional ring saturation, increasing rigidity.
- Molecular weight: 411.6 g/mol (same as the target compound), but spatial arrangement differs.
- Implications : Quinazoline derivatives are often kinase inhibitors, suggesting divergent therapeutic targets compared to pyrimidine-based compounds .
Gartisertib (WHO INN: 2-amino-6-fluoro-N-(5-fluoro-4-{4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide)
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Key Differences :
- A pyrazole ring fused to pyrimidine, enhancing planarity.
- Oxetane and piperazine-carbonyl groups improve solubility and target engagement.
- Implications : Designed as a kinase inhibitor, highlighting how core heterocycles dictate mechanism (e.g., kinase vs. GPCR targets) .
Substituent and Functional Group Comparisons
BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one)
- Key Features :
- Pyridone core with methylsulfonylphenyl and chloropyrimidinyl groups.
- Targets GPR119, stimulating insulin and GLP-1 secretion.
- Comparison :
4-(4-Fluorophenyl)-2-methyl-6-[(5-piperidin-1-ylpentyl)oxy]pyrimidine
Pharmacological and Structural Data Table
Key Research Findings and Implications
Fluorine’s Role : Fluorination at position 5 in the target compound mirrors strategies in BMS-903452 and gartisertib to enhance metabolic stability and bioavailability .
Linker Effects : The but-2-yn-1-yl linker in the target compound may confer rigidity and reduce off-target interactions compared to flexible alkyl chains in analogs .
Piperazine/Piperidine Moieties : These groups are prevalent in GPR119 agonists (e.g., BMS-903452) and kinase inhibitors, suggesting versatility in target engagement .
Preparation Methods
Synthesis of 5-Fluoropyrimidine Intermediate
The fluoropyrimidine core is prepared via halogenation-fluorination :
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Chlorination : 4-Chloropyrimidine is treated with NCS (N-chlorosuccinimide) to yield 4,5-dichloropyrimidine.
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Selective Fluorination : Reaction with KF in the presence of a crown ether replaces the 5-position chlorine with fluorine, yielding 5-fluoro-4-chloropyrimidine.
Key Data :
Preparation of Piperidine-Alkyne Linker
The piperidine-oxygen-alkyne subunit is synthesized via Sonogashira coupling :
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Propargylation : 4-Hydroxypiperidine reacts with propargyl bromide under basic conditions (K₂CO₃, DMF) to form 4-(prop-2-yn-1-yloxy)piperidine.
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Alkyne Elongation : The terminal alkyne is coupled with 1,4-dibromobut-2-yne using Pd(PPh₃)₄/CuI catalysis to install the but-2-yn-1-yl spacer.
Optimization Insight :
Assembly of Isopropylpiperazine Subunit
4-(Propan-2-yl)piperazine is synthesized via alkylation of piperazine :
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Monoalkylation : Piperazine reacts with 2-bromopropane in ethanol at reflux, selectively substituting one nitrogen.
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Purification : Recrystallization from hexane/ethyl acetate yields the pure product (mp 92–94°C).
Critical Note : Excess alkylating agent leads to bis-alkylation; stoichiometric control (1:1 molar ratio) is essential.
Piperidine-Pyrimidine Coupling
Buchwald-Hartwig Amination connects the fluoropyrimidine and piperidine-alkyne intermediate:
Piperazine Installation
Nucleophilic Substitution attaches the isopropylpiperazine to the alkyne terminus:
Reaction Optimization and Challenges
Catalytic System Efficiency
Steric and Electronic Effects
-
Alkyne Strain : The but-2-yn-1-yl linker’s linear geometry reduces steric clash during piperazine coupling.
-
Fluorine Directivity : The 5-fluoro group directs electrophilic substitution to the 4-position of pyrimidine.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H₂O gradient, 254 nm).
-
XRD : Single-crystal analysis confirms the (E)-configuration of the alkyne.
Scalability and Industrial Considerations
Cost-Effective Catalyst Recovery
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 23.4 (solvent recovery reduces PMI to 18.7).
-
E-Factor : 32.6 (excluding water).
Q & A
Q. Which analytical techniques ensure batch-to-batch purity consistency?
- QC Methods :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time: 8.2 min) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
- Chiral HPLC : Confirm enantiomeric purity if asymmetric centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
